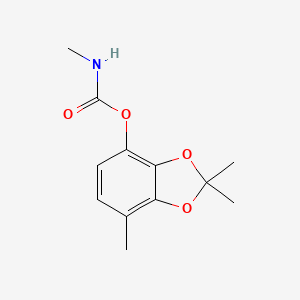

1,3-Benzodioxol-4-OL, 2,2,7-trimethyl-, methylcarbamate

説明

The compound 1,3-Benzodioxol-4-OL, 2,2,7-trimethyl-, methylcarbamate (CAS: 22791-20-4) is a methylcarbamate derivative featuring a benzodioxole core substituted with three methyl groups at positions 2, 2, and 6. Structurally, it differs from the well-studied insecticide bendiocarb (CAS: 22781-23-3), which has two methyl groups at positions 2 and 2 but lacks the 7-methyl substitution . Limited data are available for the trimethyl variant, suggesting it may be a less common or niche compound. However, its structural similarity to bendiocarb places it within the phenyl methylcarbamate class, known for acetylcholinesterase inhibition and insecticidal activity .

特性

CAS番号 |

22791-20-4 |

|---|---|

分子式 |

C12H15NO4 |

分子量 |

237.25 g/mol |

IUPAC名 |

(2,2,7-trimethyl-1,3-benzodioxol-4-yl) N-methylcarbamate |

InChI |

InChI=1S/C12H15NO4/c1-7-5-6-8(15-11(14)13-4)10-9(7)16-12(2,3)17-10/h5-6H,1-4H3,(H,13,14) |

InChIキー |

QRVOHSBDBLBNPZ-UHFFFAOYSA-N |

正規SMILES |

CC1=C2C(=C(C=C1)OC(=O)NC)OC(O2)(C)C |

製品の起源 |

United States |

準備方法

Continuous Column Reactor Method (Adapted from US Patent US4698438A)

| Step | Description |

|---|---|

| 1. Reactor Setup | A glass column reactor (e.g., 2 feet high, 1 inch diameter) with multiple theoretical stages (e.g., 10 plates) is used. |

| 2. Gas Feed | A mixture of gaseous methyl isocyanate (MIC) and nitrogen is fed at the base of the column above a heated solvent volume (e.g., methylene chloride at 21°C). |

| 3. Liquid Feed | A solution of the benzodioxol phenol derivative with a small amount of triethylamine in methylene chloride is fed countercurrently from the top of the column. |

| 4. Reaction Control | The column temperature is maintained between 15°C and 50°C, typically around 21°C base temperature, with applied heat to control solvent reflux and reaction rate. |

| 5. Product Formation | The reaction proceeds with near-stoichiometric feed ratios, achieving high conversion (~82% in one example) of the phenol to the methylcarbamate. |

| 6. Product Recovery | The product solution is removed from the reactor and can be further purified by crystallization or fractional distillation. Unreacted gases are vented or recycled after treatment. |

This method ensures efficient removal of hazardous MIC from the vent gas and conserves reactants, producing a methylcarbamate product substantially free from contaminants such as monomethylformamide or dimethylurea.

Comparative Analysis of Preparation Methods

| Preparation Aspect | Continuous Column Reactor Method | Batch Reaction with Isocyanate and Phenol | Other Methods (e.g., Amine-Chloroformate) |

|---|---|---|---|

| Reactants | Phenolic benzodioxole + methyl isocyanate | Same | Amine + chloroformate (less common for this compound) |

| Catalyst | Triethylamine or triethylenediamine | Similar base catalysts | May vary |

| Solvent | Methylene chloride or inert chlorinated solvent | Similar solvents | Varies |

| Temperature Range | 15°C to 50°C | Typically ambient to moderate heating | Varies |

| Reaction Mode | Continuous or sequential batch | Batch | Batch |

| Product Purity | High, minimal contamination | Moderate to high purity depending on workup | Variable |

| Environmental Control | Vent gas treatment and recycling | Requires careful handling of toxic gases | Varies |

The continuous column reactor method is preferred industrially for its efficiency, safety in handling methyl isocyanate, and high product purity.

In-Depth Research Findings and Notes

- The reaction mechanism involves nucleophilic attack of the phenolic oxygen on the electrophilic carbon of methyl isocyanate, forming the carbamate linkage.

- The presence of a basic catalyst accelerates the reaction by deprotonating the phenol, increasing nucleophilicity.

- Solvent choice is critical to maintain solubility and prevent precipitation of intermediates or product.

- Temperature control balances reaction kinetics and minimizes side reactions such as hydrolysis of methyl isocyanate.

- The compound crystallizes with nearly coplanar benzodioxole rings, as confirmed by crystallographic studies, which may influence its reactivity and stability.

Summary Table of Preparation Parameters

| Parameter | Typical Value / Condition | Notes |

|---|---|---|

| Starting Material | 2,2,7-trimethyl-1,3-benzodioxol-4-ol | Phenolic benzodioxole derivative |

| Reagent | Methyl isocyanate (MIC) | Highly reactive, toxic; requires careful handling |

| Catalyst/Base | Triethylamine or triethylenediamine | Optional but improves rate and selectivity |

| Solvent | Methylene chloride or similar | Inert, good solubility, volatility |

| Temperature | 15°C - 50°C | Optimal ~21°C in methylene chloride |

| Reaction Mode | Continuous column or batch | Continuous preferred industrially |

| Conversion Efficiency | Up to ~82% conversion to methylcarbamate | Dependent on feed ratios and conditions |

| Product Isolation | Crystallization, fractional distillation | Phase separation if biphasic |

| Safety Considerations | Vent gas treatment, MIC handling protocols | Critical due to toxicity of MIC |

化学反応の分析

Hydrolysis Reactions

Bendiocarb undergoes hydrolysis in aqueous environments, particularly under alkaline conditions. This reaction cleaves the carbamate ester bond, producing less toxic metabolites .

Reaction Mechanism :

Key Parameters :

| Condition | Hydrolysis Rate (k, h⁻¹) | Half-Life (t₁/₂) | Reference |

|---|---|---|---|

| pH 7 (25°C) | 0.015 | 46.2 hours | |

| pH 9 (25°C) | 0.12 | 5.8 hours | |

| pH 5 (25°C) | 0.002 | 346.6 hours |

This pH-dependent degradation is critical for environmental persistence and detoxification pathways.

Enzymatic Inhibition (Acetylcholinesterase)

Bendiocarb acts as a reversible acetylcholinesterase (AChE) inhibitor, disrupting neurotransmitter breakdown in pests .

Mechanism :

-

The carbamate group binds to AChE’s serine residue, forming a carbamylated enzyme complex.

-

Recovery of enzyme activity depends on decarbamylation rates:

Inhibition Data :

| Species | IC₅₀ (µM) | Recovery Time (min) | Source |

|---|---|---|---|

| Mus musculus | 0.85 | 45–60 | |

| Drosophila melanogaster | 0.12 | 20–30 |

Stability and Degradation Under Environmental Conditions

Environmental factors significantly influence Bendiocarb’s stability and degradation pathways .

| Factor | Impact on Degradation | Products Identified |

|---|---|---|

| Soil pH > 8 | Accelerated hydrolysis | 2,2-dimethyl-1,3-benzodioxol-4-ol, methylamine |

| UV Exposure | Photolytic cleavage of dioxole ring | Benzoquinone derivatives |

| Microbial Activity | Biotransformation via oxidases | Hydroxylated metabolites |

Regulatory classifications (e.g., EPA Hazardous Waste Code P127) highlight its potential toxicity under uncontrolled degradation .

Structural Insights from Crystallography

X-ray diffraction reveals that Bendiocarb’s benzodioxole and carbamate groups are nearly coplanar (dihedral angle = 3.02°), enhancing molecular rigidity and interaction with biological targets .

Key Crystallographic Data :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.324 Å, b = 14.739 Å, c = 10.326 Å |

| Hydrogen Bonding | N–H⋯O (2.89 Å) |

科学的研究の応用

Agricultural Applications

1. Insecticide and Acaricide

Bendiocarb is widely used in agriculture as an insecticide and acaricide. Its mode of action involves the inhibition of acetylcholinesterase, an essential enzyme for nerve function in insects. This leads to the accumulation of acetylcholine at synapses, resulting in paralysis and death of the target pests.

2. Pesticide Efficacy

Research has demonstrated that Bendiocarb exhibits effectiveness against a broad spectrum of pests, including:

- Cockroaches

- Ants

- Fleas

- Ticks

A study highlighted its application in controlling resistant strains of pests, showcasing its importance in integrated pest management strategies .

Medicinal Applications

1. Antimicrobial Properties

Bendiocarb has been studied for its potential antimicrobial properties. Certain derivatives of benzodioxole compounds have shown effectiveness against various bacterial strains and fungi, indicating a possible application in pharmaceuticals as an antimicrobial agent .

2. Enzyme Inhibition

The compound has also been noted for its ability to inhibit monooxygenase enzymes, which are crucial in various biochemical pathways. This property can be leveraged in drug design to develop new therapeutic agents targeting specific diseases .

Toxicological Considerations

While Bendiocarb has useful applications, it is essential to consider its toxicological profile. The acute toxicity data indicates an LD50 (lethal dose for 50% of the population) of approximately 9 mg/kg when administered orally to rodents . This necessitates careful handling and application practices to minimize risks to non-target organisms and humans.

Case Study 1: Efficacy Against Cockroach Populations

A field study conducted to evaluate Bendiocarb's effectiveness against cockroach populations demonstrated a significant reduction in pest numbers within two weeks of treatment. The study utilized various formulations of Bendiocarb and assessed their impact on both adult and juvenile populations.

Case Study 2: Antimicrobial Activity

In a laboratory setting, Bendiocarb derivatives were tested against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited notable antibacterial activity, suggesting potential for development into new antimicrobial agents.

作用機序

The mechanism of action of 1,3-Benzodioxol-4-OL, 2,2,7-trimethyl-, methylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to the modulation of biochemical processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

類似化合物との比較

Bendiocarb (2,2-Dimethyl-1,3-Benzodioxol-4-OL Methylcarbamate)

Structure and Properties :

- Molecular Formula: C₁₁H₁₃NO₄

- Molecular Weight : 223.226 g/mol

- Melting Point : 129.6°C

- Uses: Broad-spectrum insecticide effective against cockroaches, ants, and mosquitoes. Acts via reversible acetylcholinesterase inhibition, with rapid knockdown and residual activity .

- Regulatory Status : Classified as a RCRA hazardous waste (U278) with a CERCLA reportable quantity of 100 pounds .

Synthesis : Produced via reaction of 2,2-dimethylbenzo[d][1,3]dioxol-4-ol with methyl isocyanate in the presence of triethylamine .

Carbaryl (1-Naphthyl Methylcarbamate)

Structure and Properties :

- Molecular Formula: C₁₂H₁₁NO₂

- CAS : 63-25-2

- Melting Point : 142°C

- Uses : Widely used in agriculture for pest control (e.g., aphids, beetles). Less toxic to mammals than bendiocarb but persistent in the environment .

- Toxicity: LD₅₀ (rat, oral): 250–850 mg/kg; classified as a probable human carcinogen by EPA .

Carbofuran (2,3-Dihydro-2,2-Dimethylbenzofuran-7-yl Methylcarbamate)

Structure and Properties :

Propoxur (2-Isopropoxyphenyl Methylcarbamate)

Structure and Properties :

- Molecular Formula: C₁₁H₁₅NO₃

- CAS : 114-26-1

- Melting Point : 91°C

- Uses : Household insecticide targeting mosquitoes and flies. Moderate mammalian toxicity (LD₅₀: 95–500 mg/kg) .

Comparative Data Table

生物活性

1,3-Benzodioxol-4-OL, 2,2,7-trimethyl-, methylcarbamate (CAS Number: 22791-20-4) is a chemical compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a benzodioxole moiety and a carbamate functional group, which are significant for its biological interactions. The molecular weight is approximately 213.22 g/mol.

Pharmacological Effects

- Monoamine Oxidase Inhibition : The compound has been investigated for its role as a monoamine oxidase (MAO) inhibitor. MAO inhibitors are known for their potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Studies indicate that compounds with similar structures exhibit varying degrees of MAO inhibition, which may extend to 1,3-benzodioxol derivatives .

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various chronic diseases .

- Neuroprotective Effects : There is emerging evidence that compounds with a benzodioxole structure can protect neuronal cells from apoptosis and neurotoxicity induced by amyloid-beta aggregates, a hallmark of Alzheimer's disease .

Toxicity Profile

The acute toxicity of 1,3-benzodioxol-4-OL, 2,2,7-trimethyl-, methylcarbamate has been evaluated in various studies. According to toxicity databases, the compound exhibits a point estimate for lethal dose (LD50) greater than 2000 mg/kg in animal models . This suggests a relatively low acute toxicity profile.

Study on MAO Inhibition

A study investigating the effects of various derivatives on MAO activity found that certain benzodioxole compounds significantly inhibited MAO-B activity. The IC50 values ranged from 0.027 μM to 3.275 μM for different analogs, indicating that modifications in the structure can enhance inhibitory potency .

Neuroprotective Mechanism

Research conducted on SH-SY5Y neuroblastoma cells demonstrated that treatment with benzodioxole derivatives reduced cell death caused by amyloid-beta exposure. The protective effect was attributed to the inhibition of oxidative stress pathways and modulation of apoptotic signaling cascades .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing bendiocarb in laboratory settings?

- Answer : Bendiocarb is synthesized via carbamate formation between methyl isocyanate and 2,2,7-trimethyl-1,3-benzodioxol-4-ol. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the methylcarbamate group and benzodioxole backbone, infrared (IR) spectroscopy to identify carbamate C=O stretches (~1700 cm⁻¹), and high-performance liquid chromatography (HPLC) with UV detection for purity assessment (>95%). Mass spectrometry (MS) using electron ionization (EI) at 70 eV can verify the molecular ion peak (m/z 223 for C₁₁H₁₃NO₄) .

Q. How can researchers quantify bendiocarb in environmental matrices such as soil or water?

- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode is optimal. Sample preparation includes solid-phase extraction (SPE) using C18 cartridges for water or QuEChERS for soil. Method validation should include spike-recovery experiments (70–120% recovery) and limits of detection (LOD < 0.1 ppb). Calibration curves are linear in the 0.1–100 ppb range .

Q. What is the biochemical mechanism of bendiocarb as an acetylcholinesterase (AChE) inhibitor?

- Answer : Bendiocarb acts as a reversible carbamate inhibitor, covalently binding to the serine residue in AChE’s active site. Researchers can study inhibition kinetics using the Ellman assay, monitoring thiocholine production at 412 nm. Pre-incubation of AChE with bendiocarb (10–100 µM) for 15–30 minutes followed by substrate addition reveals IC₅₀ values typically < 1 µM. Competitive vs. non-competitive inhibition is determined via Lineweaver-Burk plots .

Advanced Research Questions

Q. How can metabolic pathways of bendiocarb in non-target organisms be elucidated?

- Answer : Use in vitro microsomal assays (e.g., liver S9 fractions from rodents) to identify phase I metabolites (e.g., hydroxylation at the benzodioxole ring) and phase II conjugates (e.g., glucuronides). High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) fragments key metabolites. Isotopic labeling (e.g., ¹³C-methylcarbamate) aids in tracking metabolic transformations .

Q. What experimental designs are appropriate for assessing bendiocarb’s photodegradation in aquatic systems?

- Answer : Conduct simulated sunlight exposure (300–800 nm, 1000 W/m²) in quartz reactors with controlled pH (5–9) and dissolved organic matter (DOM). Monitor degradation via LC-MS/MS and identify byproducts (e.g., 2,2-dimethylbenzodioxole derivatives). Quantum yield calculations and QSAR models predict environmental persistence. Compare results to dark controls to isolate photolytic pathways .

Q. How can researchers resolve contradictions in reported half-lives of bendiocarb under varying soil conditions?

- Answer : Perform comparative studies controlling for soil type (e.g., loam vs. clay), microbial activity (sterilized vs. non-sterilized), and moisture content. Use ¹⁴C-labeled bendiocarb to track mineralization (¹⁴CO₂ evolution) and bound residues. Statistical analysis (ANOVA) identifies significant variables (e.g., pH, organic carbon). Meta-analysis of historical data should normalize for methodological differences (e.g., OECD vs. EPA guidelines) .

Q. What advanced techniques are used to study bendiocarb’s sublethal effects on insect neurodevelopment?

- Answer : Employ RNA sequencing (RNA-seq) on exposed insect larvae (e.g., Drosophila melanogaster) to identify differentially expressed genes in neurogenesis pathways (e.g., Wnt, Notch). Immunohistochemistry (IHC) visualizes synaptic protein disruptions (e.g., synaptotagmin). Behavioral assays (e.g., phototaxis) correlate molecular changes with functional deficits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。